molecular formula C24H25IN2O5S B10951433 Ethyl 4-{[5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Ethyl 4-{[5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Cat. No.: B10951433
M. Wt: 580.4 g/mol
InChI Key: KSPQDZGIIVZUOR-XSFVSMFZSA-N
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Description

ETHYL 4-({5-[(E)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOATE is a complex organic compound with a unique structure that includes a thiazole ring, an ethoxy group, and an iodinated phenyl group

Preparation Methods

The synthesis of ETHYL 4-({5-[(E)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOATE involves multiple steps, including the formation of the thiazole ring and the introduction of the ethoxy and iodinated phenyl groups. The synthetic route typically starts with the preparation of intermediate compounds, followed by their condensation and cyclization under specific reaction conditions. Industrial production methods may involve optimized reaction conditions and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

ETHYL 4-({5-[(E)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol and dichloromethane. .

Scientific Research Applications

ETHYL 4-({5-[(E)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-({5-[(E)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

ETHYL 4-({5-[(E)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOATE can be compared with other similar compounds, such as:

Biological Activity

Chemical Structure and Properties

The chemical structure of Ethyl 4-{[5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can be represented as follows:

  • Molecular Formula : C22H24IN3O4S
  • Molecular Weight : 493.41 g/mol

This compound features a thiazolidinone core which is known for various biological activities, including anti-inflammatory and antimicrobial properties.

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains. A study demonstrated that certain thiazolidinones possess minimum inhibitory concentrations (MIC) as low as 50 μg/mL against various pathogens, suggesting a robust antimicrobial profile .

Anticancer Activity

Thiazolidinone derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For example, a related thiazolidinone was reported to have an IC50 value of 32 ng/mL against the WI-38 VA-13 subline 2RA tumorigenic cell line, indicating potent selective cytotoxicity .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinones has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The thiazolidinone moiety may facilitate binding to enzymes or receptors involved in cellular signaling pathways, leading to altered cell proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a study published in Pharmaceutical Biology, researchers synthesized several thiazolidinone derivatives and tested them against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity, with the most potent derivative achieving an MIC comparable to standard antibiotics .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of thiazolidinones, highlighting their ability to induce apoptosis in MDA-MB-231 breast cancer cells. The results indicated that the compound could activate caspase pathways, leading to programmed cell death .

Properties

Molecular Formula

C24H25IN2O5S

Molecular Weight

580.4 g/mol

IUPAC Name

ethyl 4-[[(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C24H25IN2O5S/c1-4-11-32-21-18(25)12-15(13-19(21)30-5-2)14-20-22(28)27-24(33-20)26-17-9-7-16(8-10-17)23(29)31-6-3/h7-10,12-14H,4-6,11H2,1-3H3,(H,26,27,28)/b20-14+

InChI Key

KSPQDZGIIVZUOR-XSFVSMFZSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1I)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)C(=O)OCC)S2)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1I)C=C2C(=O)NC(=NC3=CC=C(C=C3)C(=O)OCC)S2)OCC

Origin of Product

United States

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